Detda
Overview
Description
Diethyl toluene diamine, commonly known as Detda, is a liquid aromatic organic molecule with the chemical formula C₁₁H₁₈N₂. It is an aromatic diamine and has the CAS Registry number 68479-98-1. This compound is often marketed as a less toxic alternative to 4,4’-methylenedianiline and is used extensively in the polyurethane industry .
Preparation Methods
Detda is synthesized from m-toluene diamine through a catalyzed ethylation process that adds two diethyl groups to the aromatic ring . This process involves the use of ethylating agents under specific reaction conditions to achieve the desired product. Industrial production methods for this compound typically involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Detda undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: this compound can participate in substitution reactions where its amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
Detda has a wide range of applications in scientific research, including:
Chemistry: Used as a curing agent for epoxy resins and as a chain extender in polyurethane and polyurea formulations.
Biology: Studied for its potential use in biomedical applications due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Extensively used in reaction injection molding, spray polyurea, and elastomer production.
Mechanism of Action
Detda acts as a curing agent and chain extender by reacting with isocyanate groups to form urea linkages. The aromatic ring in this compound is activated by the two ethyl groups, making it more reactive in the isocyanate reaction. This reactivity allows this compound to form strong cross-linked networks in polymers, enhancing their mechanical properties and thermal stability .
Comparison with Similar Compounds
Detda is often compared with other diamine compounds such as:
4,4’-Methylenedianiline: this compound is less toxic and has better handling properties.
4,4’-Methylenebis(2-chloroaniline): this compound offers similar dynamic properties but with less toxicity and dust concerns.
Dimethylsulfitetoluenediamine: This compound does not have the offensive sulfur odor and provides better physical properties.
Properties
IUPAC Name |
2,4-diethyl-6-methylbenzene-1,3-diamine;4,6-diethyl-2-methylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H18N2/c1-4-8-6-9(5-2)11(13)7(3)10(8)12;1-4-8-6-7(3)10(12)9(5-2)11(8)13/h2*6H,4-5,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXVKAPCSIXGAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1N)C)N)CC.CCC1=C(C(=C(C(=C1)C)N)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethyltoluenediamine appears as a dark clear mobile liquid with an amine odor. Partially soluble in water and denser than water. Vapors are heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and damage the upper respiratory tract. May be toxic by skin absorption and ingestion. | |
Record name | DIETHYLTOLUENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
75389-89-8 | |
Record name | DIETHYLTOLUENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethyltoluenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075389898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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